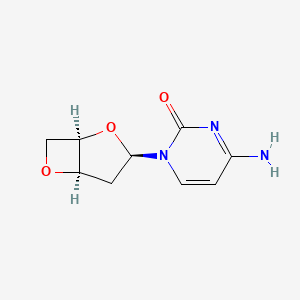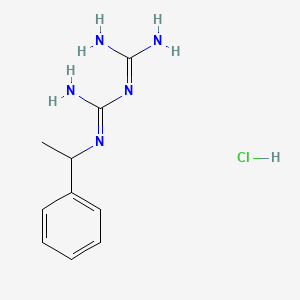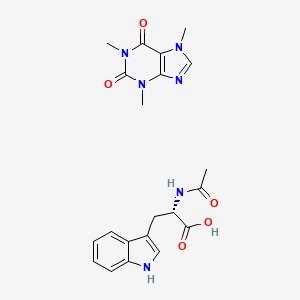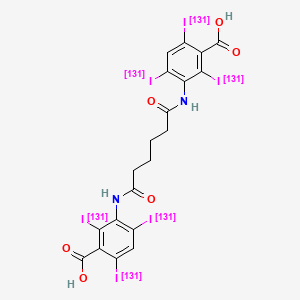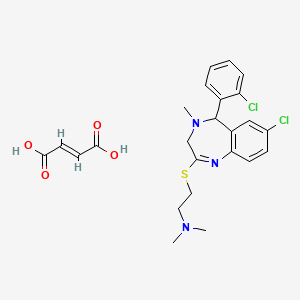
2-((7-Chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethylethanamine 2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-chloro-5-(2-chlorophenyl)-4,5-dihydro-4-methyl-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethyl ethanamine maleate involves several steps:
Formation of the benzodiazepine core: This is typically achieved through a condensation reaction between an o-phenylenediamine and a suitable aldehyde or ketone.
Thioether formation: The thioether linkage is formed by reacting the chlorinated benzodiazepine with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the benzodiazepine ring, converting it to a dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines.
Biology
In biological research, the compound is used to study the effects of benzodiazepines on the central nervous system. It helps in understanding the binding interactions with GABA receptors.
Medicine
Medically, the compound is investigated for its potential use as an anxiolytic and sedative agent. It is also studied for its effects on muscle relaxation and seizure control.
Industry
In the industrial sector, the compound is used in the formulation of pharmaceuticals. It is also explored for its potential use in the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Known for its potent anxiolytic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
The uniqueness of 2-((7-chloro-5-(2-chlorophenyl)-4,5-dihydro-4-methyl-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethyl ethanamine maleate lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its thioether linkage and dimethylamino group contribute to its unique binding affinity and efficacy at GABA receptors.
Properties
CAS No. |
82874-39-3 |
|---|---|
Molecular Formula |
C24H27Cl2N3O4S |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H23Cl2N3S.C4H4O4/c1-24(2)10-11-26-19-13-25(3)20(15-6-4-5-7-17(15)22)16-12-14(21)8-9-18(16)23-19;5-3(6)1-2-4(7)8/h4-9,12,20H,10-11,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MYCSJYZMTQQIFQ-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
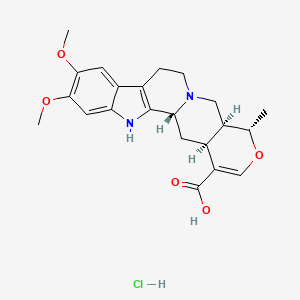
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)


